molecular formula C12H21BrCl2N2OS B14654497 Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride CAS No. 41287-53-0

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride

Cat. No.: B14654497
CAS No.: 41287-53-0
M. Wt: 392.2 g/mol
InChI Key: ZEVBVMDQMBCLIB-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride is a chemical compound with the molecular formula C12H20BrCl2N2OS and a molecular weight of 391.18 g/mol . This compound is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 5-bromo-2-pyridinol with 1-bromo-5-chloropentane to form 5-(5-bromo-2-pyridyloxy)pentyl bromide. This intermediate is then reacted with ethanethiol in the presence of a base such as sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can bind to active sites of enzymes, inhibiting their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride is unique due to its specific combination of a brominated pyridine ring and an ethanethiol group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research .

Properties

CAS No.

41287-53-0

Molecular Formula

C12H21BrCl2N2OS

Molecular Weight

392.2 g/mol

IUPAC Name

2-[5-(5-bromopyridin-2-yl)oxypentylamino]ethanethiol;dihydrochloride

InChI

InChI=1S/C12H19BrN2OS.2ClH/c13-11-4-5-12(15-10-11)16-8-3-1-2-6-14-7-9-17;;/h4-5,10,14,17H,1-3,6-9H2;2*1H

InChI Key

ZEVBVMDQMBCLIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)OCCCCCNCCS.Cl.Cl

Origin of Product

United States

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